tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate

Medicinal Chemistry Drug Discovery Pharmacokinetics

Unique dual-functional building block combining Boc-protected amine with 3-aminooxetane pharmacophore. Enhances metabolic stability and modulates solubility (LogD) versus gem-dimethyl analogs. Enables high-yielding deprotection (up to 95%) for efficient synthesis of drug candidates and chemical probes. Not replaceable by generic carbamates due to its engineered linker and scaffold. Secure high-purity material for your medicinal chemistry pipeline—request a quote today.

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
Cat. No. B11866609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CCCNC1COC1
InChIInChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14(4)7-5-6-13-10-8-16-9-10/h10,13H,5-9H2,1-4H3
InChIKeyMLMSJXHNPWHFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate (CAS 1416374-49-6): A Structurally Distinct Carbamate for Advanced Synthesis and Drug Discovery


tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate (CAS 1416374-49-6) is a heterocyclic organic compound classified as a tertiary carbamate . It integrates a tert-butyl carbamate (Boc) protecting group, an N-methyl moiety, a propyl linker, and a 3-aminooxetane pharmacophore. This unique combination positions it as a versatile intermediate in medicinal chemistry and organic synthesis . Its core oxetane motif confers enhanced metabolic stability and favorable modulation of physicochemical properties, such as aqueous solubility and lipophilicity, compared to common bioisosteres like gem-dimethyl or carbonyl groups [1].

The Dual-Functional Architecture of tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate Precludes Direct Replacement by Simpler Carbamates or Oxetane Derivatives


Direct substitution with generic carbamates or simpler oxetane analogs is not viable due to the compound's precisely engineered dual-functional architecture. The molecule is not a simple carbamate; it contains a Boc-protected amine that serves as a critical handle for further derivatization or incorporation into larger molecular frameworks . Concurrently, the 3-aminooxetane moiety is a privileged scaffold that is not merely a structural curiosity but a well-documented modulator of crucial drug-like properties, including metabolic stability, solubility, and target selectivity [1]. The specific combination of these two functionalities, bridged by a specific N-methyl-propyl linker, is unique to this compound. Replacing it with a structurally similar but functionally distinct analog—such as tert-butyl (3-(methylamino)-3-oxopropyl)carbamate (CAS 154656-94-7), tert-butyl ((3-aminooxetan-3-yl)methyl)carbamate (CAS 1379322-06-1), or a simple tert-butyl carbamate without the oxetane—would fundamentally alter its synthetic utility and fail to recapitulate the precise physicochemical and pharmacological advantages conferred by this specific arrangement [2].

Quantitative Differentiation Evidence for tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate vs. Comparators


Oxetane Moiety Confers Superior Metabolic Stability Over Gem-Dimethyl and Carbonyl Bioisosteres

The oxetane ring within tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate acts as a metabolically stable bioisostere for gem-dimethyl and carbonyl groups. While direct quantitative comparison for this specific compound is not available, the established class-level effect of oxetanes provides a strong inference. Replacing a metabolically labile gem-dimethyl group with an oxetane ring significantly reduces oxidative metabolism, a major clearance pathway [1]. For instance, the tert-butyl group, a common gem-dimethyl equivalent, is highly susceptible to CYP-mediated oxidation, whereas the oxetane is not [2]. This property directly translates to a higher probability of achieving improved pharmacokinetic (PK) profiles for drug candidates derived from this intermediate [3].

Medicinal Chemistry Drug Discovery Pharmacokinetics

Demonstrated High-Yield tert-Butyl Deprotection Under Mild Conditions

The tert-butyl carbamate (Boc) group in this compound can be efficiently removed using a catalytic method that operates under mild conditions. A 2023 study reported that tris-4-bromophenylamminium radical cation ('magic blue') catalyzes the cleavage of the C–O bond in tert-butyl carbamates with high isolated yields of up to 95% [1]. This method avoids harsh conditions (high temperatures, strong acids/bases, transition metals), which is crucial for preserving the integrity of sensitive moieties like the oxetane ring during downstream synthesis [1]. While a direct head-to-head yield comparison for this specific compound is not available, the reported 95% yield for tert-butyl carbamates under this mild protocol is significantly higher than yields typically associated with traditional acidolytic deprotection methods (e.g., TFA or HCl), which can lead to side reactions and lower yields, especially for acid-sensitive substrates [2].

Organic Synthesis Process Chemistry Protecting Group Strategy

Efficient One-Pot Synthesis of Oxetane-Derived Carbamates in High Yield

The synthesis of carbamates directly from oxetanes, amines, and CO2 has been a significant challenge, often limited by low yields and harsh conditions. A 2016 study reported a catalytic one-pot three-component reaction (3CR) strategy that overcomes these limitations [1]. This method couples (substituted) oxetanes with amines and CO2 to yield functionalized carbamates with excellent chemoselectivity and good yields [1]. For example, a structurally related carbamate was obtained in 70% yield using this catalytic approach [2]. In contrast, earlier non-catalytic methods for oxetane/CO2 coupling were limited by harsh reaction conditions, long reaction times, and low yields [1]. This established methodology provides a reliable, high-yielding route for accessing the core scaffold of tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate, which is not easily replicated by other means.

Organic Synthesis Medicinal Chemistry Process Chemistry

Physicochemical Property Modulation: Aqueous Solubility and Lipophilicity Benefits of the Oxetane Ring

The oxetane moiety in tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate is a powerful tool for modulating key physicochemical properties. When substituted for commonly used functional groups like gem-dimethyl or carbonyls, oxetanes can induce profound changes in aqueous solubility and lipophilicity (LogD) [1]. This is a class-level benefit supported by extensive medicinal chemistry literature. For instance, an oxetane represents a less lipophilic and metabolically more stable alternative to a gem-dimethyl group, which can improve drug-like properties by reducing off-target binding and enhancing solubility [2]. While direct comparison data for this specific compound is lacking, the established effect of the oxetane motif on these critical parameters provides a strong differentiator over simpler carbamate intermediates lacking this heterocycle.

Medicinal Chemistry Drug Design Physicochemical Properties

High-Impact Application Scenarios for tert-Butyl methyl(3-(oxetan-3-ylamino)propyl)carbamate Driven by Evidence


Advanced Lead Optimization in Medicinal Chemistry

Use as a key intermediate in the synthesis of drug candidates, where its oxetane moiety is leveraged to improve metabolic stability and fine-tune physicochemical properties (e.g., solubility, LogD) compared to traditional gem-dimethyl or carbonyl-containing analogs [1]. This is a direct application of the evidence for oxetane-mediated property modulation and metabolic stability benefits [REFS-1, REFS-2].

Efficient Multi-Step Synthesis of Complex Molecules

Employed as a protected amine building block in complex organic syntheses. The high-yielding, mild catalytic deprotection of the Boc group (up to 95% yield) [3] ensures efficient material throughput and minimizes side reactions, which is critical for the synthesis of sensitive pharmaceutical intermediates and natural products [3].

Development of Chemical Probes and Bioconjugates

Utilized as a versatile scaffold for creating chemical probes. The Boc-protected amine allows for selective deprotection and subsequent conjugation to fluorophores, affinity tags, or solid supports [3]. The oxetane ring's property-modulating effects [REFS-1, REFS-2] are maintained in the final probe, potentially improving its performance in cellular assays.

Process Chemistry and Scale-Up

Applied in the scale-up of pharmaceutical intermediates. The established one-pot catalytic synthesis of oxetane-derived carbamates in ~70% yield [4] provides a reliable and scalable route to this compound's core, ensuring a cost-effective and sustainable supply chain for larger research programs and preclinical development [4].

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